molecular formula C20H19N5O2 B4751626 2-amino-N-benzyl-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

2-amino-N-benzyl-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

Cat. No.: B4751626
M. Wt: 361.4 g/mol
InChI Key: BUSAWJXZZJCUGE-UHFFFAOYSA-N
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Description

2-amino-N-benzyl-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrroloquinoxaline core, which is a fused bicyclic system, and various functional groups such as an amino group, a benzyl group, and a hydroxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-benzyl-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrroloquinoxaline core, followed by the introduction of the amino, benzyl, and hydroxyethyl groups through various chemical reactions. Key steps may include:

    Formation of the Pyrroloquinoxaline Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: Amination, benzylation, and hydroxyethylation reactions are employed to introduce the respective functional groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-benzyl-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl group to an alcohol.

    Substitution: The amino and benzyl groups can participate in substitution reactions to introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield aldehydes or ketones, while substitution reactions can introduce a variety of new functional groups.

Scientific Research Applications

2-amino-N-benzyl-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-N-benzyl-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-amino-N-benzyl-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide include:

Uniqueness

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-amino-N-benzyl-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N5O2/c21-18-16(20(27)22-12-13-6-2-1-3-7-13)17-19(25(18)10-11-26)24-15-9-5-4-8-14(15)23-17/h1-9,26H,10-12,21H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUSAWJXZZJCUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-benzyl-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-benzyl-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Reactant of Route 3
2-amino-N-benzyl-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Reactant of Route 4
2-amino-N-benzyl-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Reactant of Route 5
2-amino-N-benzyl-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Reactant of Route 6
2-amino-N-benzyl-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide

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